1'-(1H-indole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
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Overview
Description
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically vital properties . Indole derivatives are important types of molecules and natural products, and their application for the treatment of various disorders in the human body has been explored .
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest due to their importance in natural products and drugs . Novel methods of synthesis have been investigated by the chemical community .Molecular Structure Analysis
Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .Chemical Reactions Analysis
Indole derivatives have been used in various chemical reactions. For example, they have been used as reactants in the preparation of potential fructose bisphosphatase inhibitors .Physical And Chemical Properties Analysis
Indoles are physically crystalline and colorless in nature with specific odors . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to possess antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have been found to possess anti-inflammatory properties, which could be useful in the treatment of various inflammatory conditions .
Anticancer Activity
Indole derivatives have shown potential in the treatment of cancer. They have been found to bind with high affinity to multiple receptors, which could be helpful in developing new anticancer drugs .
Anti-HIV Activity
Some indole derivatives have been reported to possess anti-HIV activity. For example, a series of novel indolyl and oxochromenyl xanthenone derivatives were reported to have anti-HIV-1 activity .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant activity, which could be beneficial in the prevention of various diseases caused by oxidative stress .
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial activity, which could be useful in the development of new antimicrobial drugs .
Antitubercular Activity
Some indole derivatives have been found to possess antitubercular activity, which could be beneficial in the treatment of tuberculosis .
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic activity, which could be useful in the treatment of diabetes .
Mechanism of Action
Future Directions
properties
IUPAC Name |
1'-(1H-indole-5-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-19(15-5-6-18-14(13-15)7-10-22-18)23-11-8-21(9-12-23)17-4-2-1-3-16(17)20(25)26-21/h1-7,10,13,22H,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQZUCPTPCWBKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=CC5=C(C=C4)NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(1H-indole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one |
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